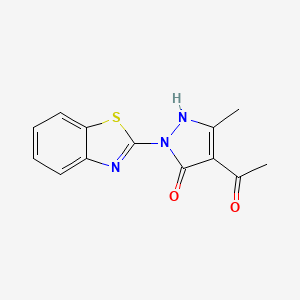

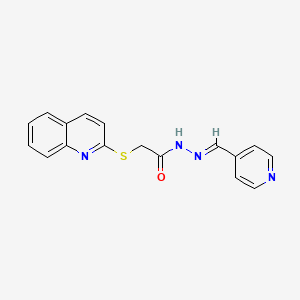

![molecular formula C18H30N6O B5541921 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5541921.png)

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including compounds similar to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, involves multi-step chemical processes. For instance, the synthesis of 4-piperazino-5-methylthiopyrimidines has been described through the nucleophilic attack of 2,4,6-trichloropyrimidine by amines, yielding compounds with potential antiemetic activity among other pharmacological properties (Mattioda et al., 1975). Another study detailed the synthesis of 4-N-piperazinyl-thieno[2,3-d]pyrimidines, showcasing the introduction of structural variety and the evaluation of their immunosuppressive activity (Jang et al., 2010).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives plays a crucial role in their biological activity. Studies have utilized various analytical techniques to elucidate these structures. For example, the structure-activity relationship of hypoglycemic 4-amino-2-(1-piperazinyl)pyrimidines was investigated to understand the impact of molecular weight and basicity on their pharmacological activity (Sekiya et al., 1983).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions that modify their properties and pharmacological activities. The synthesis and evaluation of pyrimidine and bispyrimidine derivatives for anti-inflammatory and analgesic activities highlight the versatility of these compounds in chemical modifications and the resultant biological effects (Sondhi et al., 2007).

科学的研究の応用

Synthesis and Biological Evaluation

4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, as a part of pyrimidine derivatives, has been explored in various scientific research contexts. The synthesis of pyrimidine and bispyrimidine derivatives, including those similar in structure to 4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine, has shown significant biological activities. These activities include anti-inflammatory and analgesic effects, highlighting the potential of pyrimidine derivatives in therapeutic applications (Sondhi et al., 2007).

Antiproliferative Activity

The evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines has revealed promising antiproliferative activities. This suggests the potential application of structurally related pyrimidine derivatives in cancer research, aiming to identify novel anticancer agents (Mallesha et al., 2012).

Antibacterial Properties

The synthesis of pyrido(2,3-d)pyrimidine derivatives exhibiting antibacterial properties indicates the utility of pyrimidine derivatives in combating bacterial infections. Such compounds have shown effectiveness against gram-negative bacteria, including strains resistant to conventional antibiotics (Matsumoto & Minami, 1975).

Neurological Applications

Investigations into sodium channel antagonists have identified pyrimidine derivatives with neuroprotective effects, reducing neurological deficits and potentially aiding in the recovery from stroke-induced damage (Smith et al., 1997). This opens avenues for the development of novel treatments for neurological disorders and conditions resulting from cerebral ischemia.

Development of Antipsychotic Agents

Chemoenzymatic synthesis techniques have been employed to create pyrimidine derivatives acting as potential antipsychotic agents. This highlights the broad therapeutic potential of pyrimidine derivatives, encompassing mental health disorders in addition to their anti-inflammatory, analgesic, antiproliferative, and antibacterial properties (Gil et al., 1997).

特性

IUPAC Name |

3-methyl-1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N6O/c1-15(2)12-18(25)24-10-8-23(9-11-24)17-13-16(19-14-20-17)22-6-4-21(3)5-7-22/h13-15H,4-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEWKCCMJXXMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

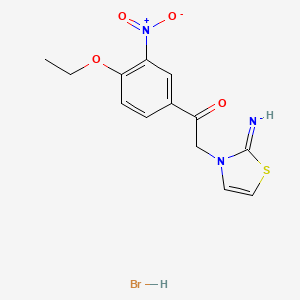

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)

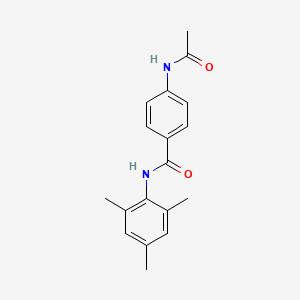

![3-(1-methylbutyl)-8-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541865.png)

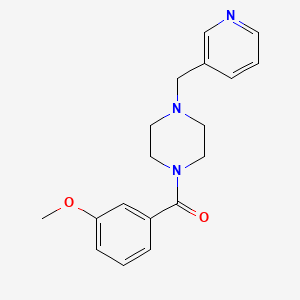

![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)

![(4R)-4-[(cyclohexylcarbonyl)amino]-N-isopropyl-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5541882.png)

![4-[(3,4-dimethoxyphenyl)acetyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5541896.png)

![10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541931.png)